1-(6-Methyl-3-pyridinyl)ethanol-d4
Description
Properties
CAS No. |
1346600-72-3 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
141.206 |
IUPAC Name |
1,2,2,2-tetradeuterio-1-(6-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3/i2D3,7D |
InChI Key |
LYMOQGXOROSRPJ-QFRGLVERSA-N |
SMILES |
CC1=NC=C(C=C1)C(C)O |
Synonyms |
α,6-Dimethyl-3-pyridinemethanol-d4; dl-2-Methyl-5-[1-hydroxy(ethyl-d4)]pyridine; |
Origin of Product |
United States |
Comprehensive Analytical Characterization of 1 6 Methyl 3 Pyridinyl Ethanol D4
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules and the precise determination of isotopic labeling. dtu.dk Its application to 1-(6-Methyl-3-pyridinyl)ethanol-d4 provides comprehensive insights into the compound's atomic framework and the extent and position of deuterium (B1214612) incorporation.
Proton Nuclear Magnetic Resonance (¹H NMR) for Deuterium Content and Positional Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for determining the presence and location of deuterium atoms within a molecule. rsc.org The substitution of a proton with a deuteron (B1233211) leads to the disappearance of the corresponding signal in the ¹H NMR spectrum, providing a direct method for assigning the position of isotopic labeling. rsc.org
In the case of this compound, the ¹H NMR spectrum would be expected to show the absence of signals corresponding to the ethyl group protons, confirming that deuteration has occurred at this position. The remaining signals corresponding to the methyl and pyridinyl protons would be observed, allowing for their unambiguous assignment. rsc.org The integration of these signals relative to an internal standard can also provide a preliminary assessment of the deuterium content.
Table 1: Representative ¹H NMR Data for Pyridine (B92270) Derivatives
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Pyridinyl-H | 8.70 - 7.44 | m | - |
| Methyl-H | 2.77 | s | - |
Note: This table presents typical chemical shift ranges for pyridine and methyl protons and is for illustrative purposes. Actual values for this compound would be specific to the molecule and the solvent used. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. dtu.dkrsc.org Each unique carbon atom in the molecule gives rise to a distinct signal, providing a map of the carbon skeleton. magritek.com
For this compound, the ¹³C NMR spectrum would display signals for each of the eight carbon atoms. The chemical shifts of these signals are influenced by the local electronic environment, allowing for the assignment of each carbon atom to its position in the pyridinyl ring, the methyl group, and the deuterated ethanol (B145695) side chain. The coupling between carbon and deuterium (C-D) can also be observed, further confirming the location of the deuterium labels.
Table 2: Representative ¹³C NMR Data for Pyridine and Methyl Groups
| Carbon | Chemical Shift (ppm) |
|---|---|
| Pyridinyl-C | 152.6 - 99.5 |
| Methyl-C | 23.4 |
Note: This table illustrates typical chemical shift ranges. Specific values are dependent on the molecular structure and experimental conditions. rsc.org
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Inter-Proton and Heteronuclear Correlations and Deuterium Mapping
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule. rsc.org Experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about proton-proton and proton-carbon correlations, respectively. rsc.orgscience.gov
COSY spectra reveal correlations between protons that are coupled to each other, helping to trace out the proton network within the pyridinyl ring.
HMQC spectra correlate proton signals with the carbon atoms to which they are directly attached. In the case of this compound, this would confirm the assignments of the pyridinyl and methyl protons to their respective carbons. The absence of correlations for the deuterated positions further solidifies the deuterium mapping.
HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different parts of the molecule, for instance, linking the methyl protons to the pyridinyl ring carbons.
These 2D NMR experiments collectively provide an unambiguous assignment of all proton and carbon signals and a definitive map of the deuterium labeling pattern. rsc.org
Quantitative NMR (qNMR) for Precise Determination of Isotopic Purity
Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and purity of a substance. rsc.org By integrating the signals of the analyte against a certified internal standard of known concentration, a precise quantification can be achieved. researchgate.net
For this compound, qNMR can be employed to determine the isotopic purity with high precision. By comparing the integral of a non-deuterated portion of the molecule (e.g., the pyridinyl ring protons) to the residual signals from the deuterated positions, the percentage of deuterium incorporation can be calculated accurately. This method provides a robust assessment of the isotopic enrichment of the labeled compound.
Mass Spectrometry (MS) for Molecular and Isotopic Identification
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. dtu.dk
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. rsc.orgresearchgate.net This is particularly crucial for confirming the identity of a compound and its isotopic composition.
For this compound, HRMS would be used to measure the exact mass of the molecular ion. The expected molecular weight of this compound (C₈H₇D₄NO) is approximately 141.20 g/mol . pharmaffiliates.comscbt.com The high accuracy of HRMS can distinguish this mass from other potential elemental compositions, thereby confirming the successful synthesis and isotopic labeling of the target compound. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Deuterium |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Detection and Quantification
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable techniques for the detection and quantification of this compound. This deuterated compound is primarily used as an internal standard in quantitative bioanalytical assays to determine the concentration of its non-labeled counterpart, 1-(6-methyl-3-pyridinyl)ethanol. The use of stable isotope-labeled internal standards, such as the d4-labeled compound, is the gold standard in quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to the analyte of interest. myadlm.orglcms.cz This ensures that any variations during sample preparation, chromatography, and ionization are accounted for, leading to highly accurate and precise measurements. lcms.czchromforum.org
In a typical LC-MS/MS workflow, the sample containing the analyte and the deuterated internal standard is first subjected to chromatographic separation, usually on a reverse-phase column. lcms.czumsl.edu The similar properties of the analyte and the internal standard cause them to co-elute or elute very closely. chromforum.org Following separation, the compounds enter the mass spectrometer, where they are ionized, most commonly by electrospray ionization (ESI). The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For this compound, the protonated molecule [M+H]⁺ would be observed at a higher m/z value than the unlabeled analyte due to the four deuterium atoms.
For quantification, tandem mass spectrometry (MS/MS) is employed in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.gov This involves selecting the precursor ion (the protonated molecule) and subjecting it to collision-induced dissociation (CID) to generate specific product ions. The transition from a specific precursor ion to a specific product ion is monitored for both the analyte and the internal standard. This high selectivity minimizes interference from other matrix components. acs.org
The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. lcms.czacs.org The use of a deuterated internal standard like this compound is crucial for correcting matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix. myadlm.org However, it is important to verify that the deuterated standard itself does not suffer from differential matrix effects, which can sometimes occur due to slight chromatographic shifts between the analyte and the standard. myadlm.org
Table 1: Exemplary LC-MS/MS Parameters for the Analysis of 1-(6-Methyl-3-pyridinyl)ethanol and its d4-labeled Internal Standard
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | 0.1% Formic Acid in Methanol nih.gov |
| Flow Rate | 0.4 mL/min nih.gov |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) acs.org |
| Monitored Transition (Analyte) | e.g., m/z 138.1 → 120.1 |
| Monitored Transition (IS) | e.g., m/z 142.1 → 124.1 |
| Collision Energy | Optimized for fragmentation |
| Dwell Time | 100 ms |
Isotope Ratio Mass Spectrometry for Detailed Isotopic Abundance Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a specialized and highly precise technique used to determine the relative abundance of isotopes in a sample. wikipedia.org While LC-MS/MS is used for quantification, IRMS provides detailed information on the isotopic composition of this compound, which is critical for verifying its isotopic purity and enrichment. nih.govcaltech.edu This is particularly important for its role as an internal standard, as high isotopic purity is essential for accurate quantification. sigmaaldrich.com
In a typical IRMS analysis for deuterium (D/H ratio), the sample is first combusted at a very high temperature (over 1400 °C) to convert the organically bound hydrogen and deuterium into H₂ and HD gas. nih.gov These gases are then introduced into the mass spectrometer. The instrument is designed to precisely measure the ion currents corresponding to H₂⁺ (m/z 2) and HD⁺ (m/z 3). iaea.org The ratio of these ion currents provides a highly accurate measure of the D/H ratio in the original sample. nih.gov
For a compound like this compound, IRMS can confirm the degree of deuteration and identify the presence of any non-deuterated or partially deuterated species. The results are often expressed in delta (δ) notation, which represents the deviation of the isotope ratio of the sample from that of a standard reference material.
Advances in instrumentation have led to the development of techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), which allows for the analysis of specific compounds within a mixture. nih.gov This would be particularly useful for assessing the isotopic purity of a synthesized batch of this compound without extensive purification.
More recently, techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) have emerged, which can measure isotope ratios at a subcellular level. nih.gov While not typically used for routine purity analysis of a chemical standard, this demonstrates the evolving capabilities for detailed isotopic analysis.
Table 2: Key Aspects of Isotope Ratio Mass Spectrometry for this compound
| Aspect | Description |
| Principle | Measures the precise ratio of stable isotopes (D/H). wikipedia.orgnih.gov |
| Sample Preparation | High-temperature conversion (pyrolysis or combustion) to H₂ and HD gas. nih.gov |
| Instrumentation | Specialized magnetic sector mass spectrometer capable of high-precision ratio measurements. wikipedia.org |
| Primary Measurement | Ratio of ion currents for HD⁺ (m/z 3) and H₂⁺ (m/z 2). iaea.org |
| Key Information Provided | Isotopic enrichment, isotopic purity, and presence of isotopic variants. |
| Application | Quality control and characterization of the deuterated internal standard. |
Vibrational and Chiroptical Spectroscopic Methods
Infrared (IR) Spectroscopy for Characteristic C-D Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and for confirming the presence of specific bonds. In the case of this compound, IR spectroscopy is particularly useful for verifying the incorporation of deuterium by detecting the characteristic carbon-deuterium (C-D) vibrational modes.
Vibrational frequencies in IR spectroscopy are dependent on the bond strength and the masses of the atoms involved. tanta.edu.eg Due to the higher mass of deuterium compared to hydrogen, the C-D stretching and bending vibrations occur at lower frequencies than the corresponding C-H vibrations. This shift is predictable and provides clear evidence of deuteration.
The C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹. The C-D stretching vibrations are expected to appear at a significantly lower frequency, generally in the range of 2100-2250 cm⁻¹. fau.denih.gov For instance, a C-D stretching mode on a diamond surface was observed at 2181 cm⁻¹. fau.de The presence of strong absorption bands in this region for this compound, coupled with a decrease in the intensity of the C-H stretching bands, would confirm successful deuteration.
In addition to the C-D modes, the IR spectrum will also show characteristic absorption bands for the other functional groups in the molecule. These include the O-H stretching vibration of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1050-1250 cm⁻¹), and vibrations associated with the pyridine ring (C=C and C=N stretching in the 1400-1600 cm⁻¹ region). nih.govnist.gov The positions of these bands can provide further structural confirmation.
Computational methods can be used to predict the vibrational spectra of deuterated isotopomers, which can then be compared with experimental data for detailed assignment of the observed bands. sapub.orgnih.govsemanticscholar.org
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| O-H Stretch | 3200 - 3600 | Broad band due to hydrogen bonding. |
| C-H Stretch (Aromatic/Methyl) | 2850 - 3100 | Reduced intensity compared to the non-deuterated analog. |
| C-D Stretch | 2100 - 2250 | Key indicator of deuteration. fau.denih.gov |
| C=C, C=N Stretch (Pyridine ring) | 1400 - 1600 | Characteristic of the aromatic system. |
| C-O Stretch | 1050 - 1250 | Associated with the alcohol functional group. |
| C-D Bend | ~1050 | May overlap with other vibrations. fau.de |
Molecular Rotational Resonance (MRR) Spectroscopy for Precise Isotopic Purity and Stereoisotopomer Identification
Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides exquisitely detailed information about the three-dimensional structure of a molecule. brightspec.com It is exceptionally sensitive to changes in the mass distribution within a molecule, making it an ideal tool for the analysis of isotopic isomers, including stereoisotopomers. nih.govresearchgate.netvirginia.edu
The principle of MRR is based on the absorption of microwave radiation by a molecule, which causes transitions between its rotational energy levels. The resulting spectrum is unique to the molecule's principal moments of inertia, which are determined by the precise arrangement and mass of its constituent atoms. researchgate.net Consequently, isotopologues (molecules that differ only in their isotopic composition) have distinct and predictable rotational spectra. acs.org
For this compound, MRR spectroscopy offers several key advantages:
Unambiguous Isomer Identification: MRR can distinguish between different isotopologues and stereoisotopomers without the need for chromatographic separation. researchgate.netresearchgate.net This allows for the precise identification and quantification of the desired d4-labeled compound, as well as any isotopic impurities such as d1, d2, or d3 species. d-nb.info
High Precision and Sensitivity: The technique has a large dynamic range and can detect and quantify low-level isotopic impurities. virginia.edu
Absolute Configuration Determination: When dealing with chiral molecules, including those that are chiral due to isotopic substitution (enantioisotopomers), MRR can be used in combination with a chiral tag to determine the enantiomeric excess and absolute configuration. nih.gov
The analysis involves measuring the rotational spectrum of the sample and comparing it to spectra predicted from quantum chemical calculations. acs.org This allows for confident, library-free identification of each isotopic species present in the mixture. researchgate.net This level of detail is often inaccessible with other techniques like NMR, which may only provide information about the total isotopic enrichment at a particular site. d-nb.info
Table 4: Capabilities of MRR Spectroscopy for the Analysis of this compound
| Capability | Description |
| Isotopologue Differentiation | Distinguishes and quantifies d0, d1, d2, d3, and d4 species based on unique rotational spectra. researchgate.netd-nb.info |
| Stereoisotopomer Resolution | Can differentiate between diastereomers and, with a chiral tag, enantioisotopomers. nih.govnih.gov |
| Structural Confirmation | Provides precise rotational constants that can be compared with theoretical calculations to confirm the molecular structure. acs.org |
| Quantitative Analysis | Allows for the determination of the relative abundance of each isotopic species in a mixture. researchgate.net |
| Impurity Profiling | Identifies and quantifies under- or over-deuterated impurities. d-nb.info |
X-ray Diffraction for Solid-State Structural Elucidation (if crystalline material is obtained for research purposes)
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If this compound can be obtained as a single crystal of sufficient quality, single-crystal X-ray diffraction can provide a detailed picture of its solid-state structure.
The technique works by directing a beam of X-rays onto the crystal. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, the electron density throughout the crystal can be mapped, and from this, the positions of the individual atoms can be determined with high precision. mdpi.combenthamopen.com
For this compound, an X-ray crystal structure would provide:
Unambiguous Confirmation of Connectivity: It would definitively confirm the bonding arrangement of the atoms in the molecule.
Detailed Stereochemical Information: The relative stereochemistry of any chiral centers would be clearly established.
Conformational Details: The preferred conformation of the molecule in the solid state would be revealed.
Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice, including details of hydrogen bonding and other non-covalent interactions, would be obtained. benthamopen.com
In cases where single crystals are not available, X-ray powder diffraction (XRPD) can be used to analyze a polycrystalline sample. google.com XRPD provides a characteristic fingerprint of the crystalline form, which is useful for identifying different polymorphs (different crystalline forms of the same compound) and for quality control purposes. google.com
Table 5: Information Obtainable from X-ray Diffraction of Crystalline this compound
| Information Provided | Technique |
| Precise 3D Atomic Coordinates | Single-Crystal X-ray Diffraction mdpi.com |
| Bond Lengths and Angles | Single-Crystal X-ray Diffraction |
| Molecular Conformation | Single-Crystal X-ray Diffraction |
| Intermolecular Packing and Hydrogen Bonding | Single-Crystal X-ray Diffraction benthamopen.com |
| Crystalline Form Identification (Polymorphism) | X-ray Powder Diffraction google.com |
| Absolute Stereochemistry (with anomalous dispersion) | Single-Crystal X-ray Diffraction |
Mechanistic Studies and Preclinical Research Applications of Deuterated Ethanol and Pyridine Derivatives
Investigation of Chemical and Biochemical Reaction Mechanisms
Deuterium-labeled compounds are invaluable tools for probing the intricate details of chemical and biochemical reactions. They allow researchers to determine reaction kinetics, identify rate-limiting steps, and trace the transformation of molecules through complex biological systems.
The primary kinetic isotope effect occurs when a C-H bond is cleaved in the rate-determining step of a reaction; replacing the hydrogen with deuterium (B1214612) slows this step down. This principle is powerfully illustrated in the study of drugs with chiral centers that are prone to in vivo racemization (interconversion between stereoisomers). Pioglitazone (B448), for example, is administered as a racemic mixture of (R)- and (S)-enantiomers which rapidly interconvert in the body, making it difficult to assess their individual pharmacological contributions nih.gov.
To overcome this, researchers developed PXL065, a deuterium-stabilized (R)-pioglitazone nih.govresearchgate.net. By replacing the hydrogen with deuterium at the chiral carbon, the rate of in vivo inversion to the (S)-enantiomer is significantly reduced. This stabilization allows for the distinct evaluation of the pharmacokinetic and pharmacodynamic properties of the (R)-enantiomer. Studies showed that this deuteration strategy successfully limited the exposure to the other stereoisomer, enabling the discovery that (R)-pioglitazone retains the therapeutic efficacy for nonalcoholic steatohepatitis (NASH) while exhibiting minimal activity at the PPARγ receptor, which is associated with side effects like weight gain nih.gov. This demonstrates a clear application of the KIE to investigate and manipulate a key biochemical process.
Stable isotope labeling is a cornerstone of metabolic pathway elucidation. By introducing a deuterated version of a drug, researchers can use mass spectrometry to track its journey and identify its transformation products (metabolites). Metabolites derived from the deuterated parent drug will exhibit a characteristic mass shift compared to their non-deuterated counterparts, making them easily distinguishable from endogenous molecules in a complex biological sample mdpi.comnih.gov.
This approach has been effectively used for Pioglitazone. In one study, both unlabeled Pioglitazone and its deuterated analog, pioglitazone-d4 (B161112), were incubated with human liver microsomes. The resulting samples were analyzed by liquid chromatography/time-of-flight mass spectrometry (LC-TOF-MS). Using computational software to align the two datasets and filter for ions with a specific mass difference corresponding to the deuterium label, researchers could confidently identify drug-related metabolites mdpi.comnih.govresearchgate.net. This method is highly accurate and sensitive, even enabling the detection of unexpected metabolites that might be missed by conventional screening methods nih.gov. The compound 1-(6-Methyl-3-pyridinyl)ethanol-d4 serves as a labeled intermediate for synthesizing such deuterated metabolites for use as analytical standards in these very studies pharmaffiliates.com.
Preclinical Metabolic Fate Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug is critical in preclinical development. Deuterated compounds play a central role in these investigations, from early in vitro screening to in vivo animal studies.
Liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes, are widely used in in vitro assays to predict the metabolic stability of new chemical entities. A compound that is rapidly broken down in microsomal assays is likely to have high clearance and a short half-life in vivo.
In the context of Pioglitazone research, studies have utilized human liver microsomes to compare the metabolism of the parent drug and its deuterated forms mdpi.comnih.gov. These experiments provide crucial early data on which metabolic pathways are dominant and how deuteration might affect them. The compound this compound is a key reagent, used as a labeled building block to synthesize the deuterated standards, such as Keto Pioglitazone-d4 (Metabolite M-III) and Hydroxy Pioglitazone-d4 (Metabolite M-IV), necessary for these quantitative assays pharmaffiliates.compharmaffiliates.com.
Table 1: Example of an In Vitro Microsomal Metabolism Study Setup for Pioglitazone
| Parameter | Description | Reference |
|---|---|---|
| Test System | Human Liver Microsomes | mdpi.comnih.gov |
| Compounds Tested | Pioglitazone and Pioglitazone-d4 | mdpi.comnih.gov |
| Incubation | Compounds are incubated with microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes). | mdpi.comnih.gov |
| Analysis Method | Liquid Chromatography/Time-of-Flight Mass Spectrometry (LC-TOF-MS) | mdpi.comnih.gov |
| Data Processing | Computational alignment of MS data from labeled and unlabeled samples to filter for ions with a specific mass shift. | mdpi.comresearchgate.net |
In vivo studies in animal models are essential to understand how a drug and its metabolites are processed in a whole organism. Deuterated compounds are used to study pharmacokinetics and metabolic fate. Studies in rats and ob/ob mice have been conducted to evaluate the effects of Pioglitazone and its deuterated analogs on glucose homeostasis and to characterize their pharmacokinetic profiles nih.govphysiology.org.
For instance, when deuterium-stabilized (R)-pioglitazone (PXL065) was administered to dogs and humans, it resulted in significantly different exposures to the (R) and (S) enantiomers compared to the administration of non-deuterated Pioglitazone. Notably, while exposure to the desired (R)-pioglitazone was maintained or increased, exposure to the major metabolites M-III and M-IV was found to be lowered nih.gov. This highlights how deuteration can be used to not only stabilize a parent compound but also to deliberately alter the metabolic profile, potentially reducing the formation of certain active or inactive metabolites.
Table 2: Relative Pharmacokinetic Exposure in Humans After a Single Oral Dose
| Compound Administered | Dose | Relative Exposure to (R)-pioglitazone | Relative Exposure to (S)-pioglitazone | Exposure to Metabolites M-III & M-IV | Reference |
|---|---|---|---|---|---|
| Actos® (Pioglitazone) | 45 mg | Baseline | Baseline | Baseline | nih.gov |
| PXL065 (Deuterium-Stabilized (R)-pioglitazone) | 22.5 mg | 19% Higher | 42% Lower | ~2-fold Lower | nih.gov |
A significant advantage of using deuterated parent compounds is the enhanced ability to identify and structurally characterize the resulting metabolites. The known mass shift simplifies the process of finding drug-related signals in a complex mass spectrum. The metabolism of Pioglitazone is extensive, primarily involving hydroxylation and oxidation by CYP2C8 and CYP3A4 enzymes to form active metabolites like M-III and M-IV nih.govfda.gov.
A study using pioglitazone-d4 incubated in human liver microsomes successfully identified eight distinct metabolites mdpi.comnih.gov. The fragmentation patterns from tandem mass spectrometry (MS/MS) on these deuterated ions helped confirm their structures. Importantly, this stable isotope-labeling approach uncovered two unexpected metabolites—a hydroxypropanamide form and an aldehyde hydrolysis form—that were not detected by other methods nih.gov.
Furthermore, the non-deuterated structural analog of the title compound, 5-[(4-{2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione, is a known human metabolite of Pioglitazone nih.gov. This confirms that metabolism on the ethyl-pyridine side chain is a relevant pathway in humans. Therefore, the deuterated version, this compound, is a crucial precursor for synthesizing labeled standards of this and related metabolites to enable their precise quantification in biological matrices pharmaffiliates.com.
Pharmacokinetic Research in Preclinical Systems
Pharmacokinetics, the study of how an organism affects a drug, involves the processes of absorption, distribution, metabolism, and excretion (ADME). Deuterated compounds are invaluable in these preclinical investigations.
Assessment of Absorption, Distribution, and Excretion (ADE) Properties in Animal Models
While specific ADE data for this compound is not extensively published, the pharmacokinetic profile of its parent drug, pioglitazone, has been thoroughly investigated in various animal models, providing insights into the likely behavior of its metabolites.
Following oral administration, pioglitazone is well-absorbed in rats, dogs, and monkeys. doi.org In rats, after an oral dose, the peak plasma concentration is reached within an hour, and the majority of the circulating radioactivity in the initial hours is attributed to the parent drug. doi.org Pioglitazone is extensively bound to plasma proteins, primarily albumin. uni-lj.sidrugbank.com
Excretion studies using 14C-labeled pioglitazone in rats with cannulated bile ducts revealed that a significant portion of the administered dose is recovered in the bile (36%) and urine (15%) within three days. doi.org Fecal excretion is the primary route of elimination for pioglitazone and its metabolites, accounting for 55% of the recovered radioactivity. uni-lj.si The distribution of pioglitazone has been shown to be rapid in most tissues, with the highest concentrations found in the liver and intestines of rats and mice. nih.gov
The use of deuterated standards, such as pioglitazone-d4, is crucial for the accurate quantification of the parent drug and its metabolites in biological matrices like plasma during these pharmacokinetic studies. doi.orgresearchgate.netnih.gov This is accomplished through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the mass difference between the deuterated standard and the non-labeled analyte allows for precise and sensitive measurement. doi.orgresearchgate.netnih.gov
Table 1: Pharmacokinetic Parameters of Pioglitazone in Different Species
| Species | Route of Administration | Dose | Cmax | Tmax (h) | T1/2 (h) |
| Rat | Oral | 10 mg/kg | 10 µg/mL | 1 | 7.5 |
| Dog | Oral | - | 0.32 µg/mL | 0.5 | 2.1 |
| Monkey | Oral | - | 0.43 µg/mL | 4.3 | 5.3 |
| Human | Oral | 30 mg | 900 ng/mL | 1-3 | 3-7 |
This table is a compilation of data from multiple sources. doi.orgCurrent time information in Houston, TX, US.
Evaluation of Deuteration's Impact on Compound Half-Life and Systemic Exposure in Preclinical Settings
Deuteration can significantly alter the pharmacokinetic properties of a compound, most notably its metabolic stability and, consequently, its half-life and systemic exposure. The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H), which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. acs.org
Preclinical studies on deuterium-stabilized stereoisomers of pioglitazone have demonstrated this principle effectively. nih.gov Pioglitazone exists as a mixture of two stereoisomers, (R)- and (S)-pioglitazone, which can interconvert in vivo. nih.govchemrxiv.org By replacing a hydrogen atom at the chiral center with deuterium, researchers were able to stabilize these individual stereoisomers, allowing for the evaluation of their distinct pharmacological and pharmacokinetic profiles. nih.govchemrxiv.org
In preclinical animal models, the administration of deuterium-stabilized (R)-pioglitazone (also known as PXL065) resulted in a significant alteration of the relative exposure to the (R)- and (S)-stereoisomers compared to the administration of non-deuterated pioglitazone. nih.gov This stabilization through deuteration effectively limited the in vivo interconversion, leading to a preferential exposure to the administered stereoisomer. nih.gov Interestingly, while this deuteration strategy influenced the relative exposure of the stereoisomers, it did not alter the elimination rates, which is consistent with the fact that the chiral center is not directly involved in the primary metabolic pathways of pioglitazone. nih.gov
Tracer Applications in Biological and Chemical Systems
Deuterated compounds like this compound are fundamental tools for tracing the fate of molecules in complex biological and chemical environments. The presence of deuterium acts as a "heavy" label that can be readily detected by mass spectrometry without altering the fundamental chemical properties of the molecule. chemrxiv.org
Tracing Biosynthetic Pathways and Metabolic Cycles
The primary application of this compound is as a labeled intermediate for the synthesis of deuterated metabolites of pioglitazone. This allows researchers to conduct sophisticated metabolic studies. By administering a deuterated drug and analyzing biological samples (e.g., plasma, urine, bile), scientists can accurately identify and quantify the metabolites formed. nih.gov
In the case of pioglitazone, it is extensively metabolized in the liver through hydroxylation and oxidation, primarily by cytochrome P450 enzymes such as CYP2C8 and CYP3A4. drugbank.compharmgkb.org The use of deuterated pioglitazone, synthesized with intermediates like this compound, facilitates the clear identification of its various metabolites (e.g., M-II, M-III, M-IV) from the complex background of endogenous molecules in biological fluids. drugbank.comnih.govpharmgkb.org This approach has been instrumental in characterizing the metabolic pathways of pioglitazone and understanding the pharmacological activity of its metabolites, some of which are also active. drugbank.compharmgkb.org
Molecular and Cellular Level Interactions of Deuterated Probes
The cellular uptake and distribution of pyridine-containing compounds are critical aspects of their biological activity. Studies on various pyridine (B92270) derivatives have shown that they can penetrate cells and accumulate in different subcellular compartments. For instance, some fluorescent pyridine derivatives have been observed to localize in the endoplasmic reticulum and Golgi apparatus in living cells. frontiersin.org The cellular uptake of certain pyridine complexes can occur through both passive and active transport mechanisms. rsc.org
While specific studies on the cellular interactions of this compound are not available, research on related pyridine compounds provides a framework for how such molecules might interact at the cellular level. The methyl group and the ethanol (B145695) moiety would influence its polarity and potential for hydrogen bonding, which are key determinants of membrane permeability and interaction with cellular components. pharmgkb.org The pyridine ring itself is a common scaffold in many biologically active molecules and can engage in various interactions with proteins and other biomolecules. rsc.orgresearchgate.net
Applications in Labeling and Tracking Biomolecules for Research Purposes
The use of deuterated compounds extends to the labeling and tracking of biomolecules, providing insights into their structure, dynamics, and function. nih.gov While this compound is primarily used to generate labeled drug metabolites, the principle of deuterium labeling is broadly applicable.
Deuterium tracers are employed to follow the transfer of hydride anions in redox reactions, which are fundamental to cellular metabolism. nih.gov This allows for the interrogation of metabolic pathways in specific subcellular compartments, such as the mitochondria versus the cytosol. nih.gov By using deuterated substrates, researchers can quantify the turnover rates of reducing equivalents like NADH and NADPH and trace the contributions of different pathways to these crucial pools of cellular energy and reducing power. nih.gov This type of detailed metabolic flux analysis is essential for understanding both normal physiology and the metabolic dysregulation that occurs in diseases like cancer and diabetes.
Role as Internal Standards in Bioanalytical Assays
The use of stable isotope-labeled compounds, particularly deuterated analogues, is a cornerstone of modern bioanalytical chemistry, significantly enhancing the reliability of quantitative assays. Compounds like this compound serve as ideal internal standards (IS) in techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comnih.gov An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added in a known quantity to samples before processing. cerilliant.com Its purpose is to correct for the potential loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement. clearsynth.comcerilliant.com
The key advantage of a deuterated standard is that its molecular weight is different from the non-deuterated analyte, allowing the mass spectrometer to distinguish between the two, while their chromatographic behavior and ionization efficiency are nearly identical. clearsynth.comchromatographyonline.com This co-elution ensures that both the analyte and the standard experience the same matrix effects—suppression or enhancement of the signal caused by other components in the sample—which allows for accurate correction. chromatographyonline.com For instance, this compound is used as a labeled intermediate in the synthesis of deuterated metabolites of Pioglitazone, which can then be used as internal standards in pharmacokinetic studies of the parent drug. pharmaffiliates.compharmaffiliates.com
The development of a robust bioanalytical method using a deuterated internal standard is a meticulous process that must be followed by rigorous validation to ensure its reliability for its intended purpose. buffalostate.edujetir.org This process is guided by regulatory agencies like the FDA. rjptonline.orgresearchgate.net Validation involves demonstrating the method's selectivity, sensitivity, accuracy, precision, and stability. rjptonline.orgrjptonline.org
A typical method involves optimizing the LC-MS/MS parameters, including the mobile phase, column, and mass transitions (Multiple Reaction Monitoring or MRM mode) for both the analyte and the deuterated internal standard. rjptonline.org Sample preparation is a critical step, often involving techniques like protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix (e.g., plasma). rjptonline.orgnih.gov
Validation confirms the method's performance characteristics. buffalostate.edu
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by preparing a calibration curve over a specified concentration range. rjptonline.orgrjptonline.org
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (e.g., low, medium, and high) on different days. jetir.org Acceptance criteria are typically within ±15% (or ±20% at the lower limit of quantification) of the nominal value. rjptonline.orgrjptonline.org
Recovery: The efficiency of the extraction procedure in removing the analyte from the matrix. rjptonline.org
Matrix Effect: The influence of matrix components on the ionization of the analyte. clearsynth.com
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, long-term storage). rjptonline.org
| Parameter | Specification/Range | Result/Finding | Reference |
|---|---|---|---|
| Linearity Range | Concentration range over which the method is accurate and precise. | 60-12000 ng/mL | rjptonline.org |
| Correlation Coefficient (r²) | A measure of how well the calibration curve fits the linear regression model. | ≥ 0.9963 | rjptonline.org |
| Accuracy | Closeness of measured value to the true value. | Within ±15% of nominal value (±20% at LLOQ). | rjptonline.orgrjptonline.org |
| Precision (%CV) | Degree of scatter between a series of measurements. | ≤ 15% (≤ 20% at LLOQ). | rjptonline.org |
| Analyte Recovery | Extraction efficiency of the analyte. | 87.52% | rjptonline.orgrjptonline.org |
| Internal Standard Recovery | Extraction efficiency of the internal standard. | 86.42% | rjptonline.orgrjptonline.org |
Biological matrices such as plasma, blood, and tissue homogenates are inherently complex, containing a multitude of endogenous and exogenous substances that can interfere with quantitative analysis. chromatographyonline.comlcms.cz These interferences, collectively known as matrix effects, can cause unpredictable signal suppression or enhancement during mass spectrometric detection, leading to inaccurate and imprecise results. clearsynth.comchromatographyonline.com
The use of a stable isotope-labeled internal standard, like this compound, is the most effective strategy to compensate for these matrix effects. chromatographyonline.comlcms.cz Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix is normalized, leading to a significant improvement in data quality. cerilliant.com This approach is superior to using structural analogs as internal standards, which may have different retention times or ionization efficiencies, making them less effective at compensating for matrix effects. nih.govwaters.com The reliability afforded by deuterated standards is crucial for regulated bioanalysis, such as in pharmacokinetic and bioequivalence studies, which form the basis for drug approval and patient therapy. nih.govresearchgate.net
Advanced Research in Drug Discovery and Development (Preclinical Emphasis)
Beyond their use as analytical standards, deuterated compounds are increasingly utilized as a strategic tool in preclinical drug discovery and development. nih.gov The substitution of hydrogen with its stable, heavier isotope, deuterium, can profoundly influence a drug candidate's metabolic fate without altering its fundamental pharmacology. tandfonline.com This strategy, known as "deuterium switching" or "precision deuteration," leverages the kinetic isotope effect (KIE) to improve a molecule's pharmacokinetic and/or toxicity profile. nih.govresearchgate.net
A primary goal in preclinical development is to optimize a drug's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME). aquigenbio.com Many promising compounds fail because of poor metabolic stability, leading to rapid clearance from the body and insufficient exposure at the target site. juniperpublishers.com Strategic deuteration can address this challenge. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net For metabolic reactions where C-H bond cleavage is the rate-limiting step, such as oxidation by cytochrome P450 (CYP450) enzymes, substituting the hydrogen at that specific site with deuterium can slow down the reaction rate. researchgate.netjuniperpublishers.com
This slowing of metabolism can lead to several desirable outcomes:
Increased Half-Life: The drug remains in the body for a longer period. otsuka.co.jp
Reduced Peak-to-Trough Fluctuations: Plasma concentrations of the drug are more stable. selvita.com
Improved Oral Bioavailability: Less of the drug is broken down during its first pass through the liver, allowing more of the active compound to reach systemic circulation. aquigenbio.comotsuka.co.jp
These improvements can translate into a more favorable dosing regimen and an enhanced therapeutic window. nih.gov A notable example is deutetrabenazine, a deuterated version of tetrabenazine, which received FDA approval based on its improved pharmacokinetic profile that allows for lower and less frequent dosing, resulting in a better side-effect profile. nih.govselvita.com
| Compound | Modification | Plasma Half-Life (t½) | Area Under the Curve (AUC) | Key Benefit | Reference |
|---|---|---|---|---|---|
| Tetrabenazine | Non-deuterated parent drug | ~4.8 hours | Baseline | Effective but requires frequent dosing | tandfonline.com |
| Deutetrabenazine (SD-809) | Deuterium incorporated at methoxy (B1213986) groups | ~8.6 hours | ~2-fold increase | Longer half-life, reduced dosing frequency, improved side-effect profile | tandfonline.comselvita.com |
Drug metabolism does not always lead to simple inactivation; it can sometimes produce reactive or toxic metabolites, or active metabolites with undesirable side effects. selvita.comnih.gov Deuteration offers a rational design strategy to steer metabolism away from these problematic pathways. nih.govacs.org By identifying the metabolic "hot spots" on a molecule that lead to the formation of an unwanted metabolite, medicinal chemists can selectively place deuterium at these positions. nih.gov
In drug discovery, it is crucial to confirm that a drug candidate directly interacts with its intended molecular target within a living cell—a concept known as target engagement. biorxiv.org It is also important to assess the drug's selectivity, meaning it does not bind strongly to unintended off-targets, which could cause side effects. rsc.org Isotopically labeled compounds, including deuterated molecules, are valuable tools in the development of chemical probes to study these interactions. researchgate.netresearchgate.net
While not always involving deuterium specifically, the principles of isotopic labeling are central. Techniques like Bioluminescence Resonance Energy Transfer (BRET) and Cellular Thermal Shift Assays (CETSA) utilize probes to measure target engagement in real-time within cells. biorxiv.org For instance, a BRET assay might use a fluorescently labeled version of a drug (an energy transfer probe) that, upon binding to its target protein fused with a luciferase enzyme, generates a measurable signal. biorxiv.org The ability of an unlabeled drug candidate to compete with this probe for binding provides a quantitative measure of its target engagement and potency in a physiological context. biorxiv.orgrsc.org These advanced assays are critical for validating drug candidates and understanding their mechanism of action before they advance to more complex and expensive preclinical and clinical studies. researchgate.netnih.gov
Computational and Theoretical Investigations on Deuterated 1 6 Methyl 3 Pyridinyl Ethanol
Quantum Chemical Calculations and Spectroscopic Simulations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic and vibrational changes that arise from isotopic substitution. These methods can accurately predict how the increased mass of deuterium (B1214612) influences the molecule's energetic landscape and spectroscopic signatures.
Quantum chemical calculations can precisely quantify these changes. For the pyridinyl moiety, studies on deuterated pyridine (B92270) have shown that isotopic substitution increases the basicity of the nitrogen atom. acs.org This effect, which arises from changes in vibrational frequencies upon N-protonation, is position-dependent. acs.org DFT computations at the B3LYP/cc-pVTZ level have been successful in reproducing these trends, confirming that the isotope effects are primarily governed by ZPVE changes rather than inductive effects. acs.org
For the ethanol-d4 side chain of 1-(6-Methyl-3-pyridinyl)ethanol-d4, the most significant impact is on the vibrational modes involving the deuterated methyl and hydroxyl groups. The stretching and bending frequencies associated with the C-D and O-D bonds are predicted to be significantly lower than their C-H and O-H counterparts. This phenomenon is known as a red-shift in the vibrational spectrum. acs.org
Table 1: Predicted Vibrational Frequency Shifts in this compound This table presents illustrative data based on typical computational results for deuterated organic molecules. Actual values would require specific calculations for this compound.
| Vibrational Mode | Typical Frequency (Non-deuterated, cm⁻¹) | Predicted Frequency (Deuterated, cm⁻¹) | Predicted Shift (cm⁻¹) |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | 0 |
| C-H Stretch (Methyl) | 2980-2960 | 2240-2100 | -740 to -860 |
| O-H Stretch | 3400-3200 | 2500-2400 | -900 to -800 |
| C-O Stretch | 1260-1000 | 1250-990 | -10 |
A cornerstone of computational chemistry is the elucidation of reaction mechanisms through the modeling of transition states. Deuteration can significantly alter reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE). acs.orgresearchgate.net When a bond to a deuterium atom is broken in the rate-determining step of a reaction, a primary KIE is observed, typically with the C-H bond cleavage being 6-10 times faster than the C-D bond cleavage. acs.orgresearchgate.net
For this compound, computational models can predict the KIE for metabolic reactions, such as oxidation of the ethanol (B145695) side chain by cytochrome P450 enzymes. By calculating the energies of the reactants and the transition state for both the deuterated and non-deuterated forms, the difference in activation energies can be determined, which in turn allows for the prediction of the KIE. Such calculations have been successfully applied to understand the enzymatic decomposition of various substrates. researchgate.net For instance, in the oxidation of benzylamine (B48309) by monoamine oxidase A, path integral calculations have been used to compute the H/D kinetic isotope effect, yielding results in reasonable agreement with experimental values. researchgate.net These models help in understanding how deuteration can slow down metabolism, potentially leading to a longer half-life of the compound in a biological system. escholarship.org
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This approach is particularly useful for studying the behavior of deuterated compounds in a biological environment and for analyzing their conformational landscape.
MD simulations can model the interaction of this compound with its biological targets, such as enzymes or receptors. These simulations can reveal how deuteration affects the binding affinity and the dynamics of the protein-ligand complex. The altered vibrational properties and the subtle changes in bond lengths and angles due to deuteration can influence the network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern binding. escholarship.org
In some cases, deuteration can lead to stronger hydrogen bonds, which can be computationally investigated. escholarship.org MD simulations, often used in conjunction with experimental techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), can provide high-resolution models of protein-ligand interactions. By simulating both the deuterated and non-deuterated ligand in the binding pocket of a protein, researchers can identify changes in the interaction patterns and the conformational dynamics of both the ligand and the protein.
Table 2: Illustrative MD Simulation Analysis of Ligand-Receptor Interactions This table shows hypothetical data comparing the interaction of a deuterated vs. non-deuterated ligand with a receptor binding pocket, based on principles from MD simulations.
| Parameter | 1-(6-Methyl-3-pyridinyl)ethanol (Non-deuterated) | This compound (Deuterated) | Comment |
|---|---|---|---|
| Binding Free Energy (kcal/mol) | -8.5 | -8.7 | Slightly stronger binding predicted for the deuterated form due to altered hydrogen bonding. |
| Number of H-bonds (average) | 3.2 | 3.5 | Increased hydrogen bond occupancy involving the deuterated hydroxyl group. |
| Residence Time in Binding Pocket (ns) | 50 | 65 | Longer residence time suggests a more stable complex. |
The conformational preferences of a molecule are crucial for its biological activity. MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. By simulating the molecule in a solvent, a representative ensemble of low-energy conformations can be generated.
Future Directions and Emerging Research Avenues in Deuterated Compound Science
Innovation in Deuteration Methodologies for Enhanced Efficiency and Selectivity
The synthesis of specifically labeled compounds like 1-(6-Methyl-3-pyridinyl)ethanol-d4 is foundational to their application. Future research is intensely focused on developing more efficient and selective deuteration methods, moving beyond traditional approaches to more sophisticated catalytic systems.
Recent advancements include base-catalyzed hydrogen/deuterium (B1214612) (H/D) exchange reactions, which can offer high selectivity. osti.govacs.org For pyridine-containing molecules, this can be a powerful tool. Additionally, transition metal-catalyzed deuteration using catalysts such as platinum on carbon (Pt/C), ruthenium, nickel, and palladium has shown significant promise for the regioselective introduction of deuterium. acs.orgresearchgate.netresearchgate.netnsf.gov For a compound like this compound, these methods could be refined to selectively deuterate specific positions on the pyridine (B92270) ring or the ethyl side chain with high precision.
Photodriven deuteration methods are also emerging as a mild and selective alternative. researchgate.netresearchgate.net These techniques often utilize readily available deuterium sources like deuterium oxide (D₂O) and can be particularly useful for complex molecules with sensitive functional groups. The development of photocatalytic systems that can selectively deuterate pyridyl ketones presents a direct and innovative route to synthesizing precursors for compounds like this compound. researchgate.net The goal of these innovative methodologies is to provide synthetic routes that are not only efficient in terms of yield but also offer exceptional control over the precise location of deuterium incorporation, which is critical for many of its applications.
Development of Novel Spectroscopic Techniques for Characterizing Deuterated Compounds
The precise characterization of deuterated compounds is paramount to understanding their properties and behavior. While established techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) remain central, ongoing research is pushing the boundaries of these methods and exploring new analytical frontiers.
Deuterium NMR (²H NMR) is a powerful tool for directly observing the deuterium atoms within a molecule. wikipedia.org It can confirm the success of deuteration and provide information about the chemical environment of the deuterium nuclei. wikipedia.orgsigmaaldrich.com For this compound, ²H NMR would be instrumental in verifying the d4-labeling on the ethanol (B145695) moiety. Future developments in high-field NMR and cryoprobe technology will continue to enhance the sensitivity and resolution of ²H NMR, allowing for the analysis of even more complex deuterated molecules at lower concentrations. labinsights.nltcichemicals.com
Mass Spectrometry (MS) is indispensable for determining the molecular weight of deuterated compounds and for quantifying them in complex mixtures. High-resolution mass spectrometry can precisely determine the number of deuterium atoms incorporated. nih.gov Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecule and analyzing the resulting ions, which can help to pinpoint the location of the deuterium labels. nih.govhilarispublisher.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and is increasingly being supported by sophisticated computational tools for data analysis. nih.govacs.org
An emerging and highly promising technique is Molecular Rotational Resonance (MRR) spectroscopy . nih.govacs.org MRR provides exquisitely precise structural information based on the molecule's moments of inertia. Because deuteration subtly alters these moments of inertia, MRR can unambiguously determine the exact location of deuterium atoms within a molecule, even distinguishing between different isotopomers (molecules with the same number of deuterium atoms but at different positions). d-nb.info This level of precision is often challenging to achieve with NMR or MS alone and represents a significant leap forward in the characterization of deuterated compounds.
Expansion of Tracer Applications into Complex Systems Biology and Advanced Analytical Platforms
The use of deuterated compounds as tracers is a cornerstone of metabolic research. For a molecule like this compound, its role as a labeled metabolite of pioglitazone (B448) opens up significant avenues for its use in complex biological systems.
Metabolomics and Fluxomics: Stable isotope tracers are integral to metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. mdpi.comnih.gov By introducing a deuterated compound like this compound, researchers can trace its metabolic fate, identify downstream metabolites, and quantify the flux through specific metabolic pathways. mdpi.comnih.govnih.gov This is particularly valuable for understanding drug metabolism and identifying potential drug-drug interactions. The use of deuterated water (D₂O) as a general metabolic label is also a cost-effective and versatile approach to study the turnover rates of a wide range of biomolecules. mdpi.comnih.gov
Systems Biology: In the context of systems biology, which aims to understand the complex interactions within biological systems, deuterated tracers provide a dynamic view of metabolic networks. mdpi.comresearchgate.net By combining tracer studies with computational modeling, it is possible to build comprehensive models of cellular metabolism. These models can be used to predict how a system will respond to perturbations, such as the introduction of a drug. The ability to synthesize specifically labeled compounds like this compound is crucial for targeted tracer-based metabolomics studies. researchgate.net
Advanced Analytical Platforms: The integration of deuterated tracers with advanced analytical platforms like nanoscale secondary ion mass spectrometry (NanoSIMS) is enabling the visualization of metabolic processes at the subcellular level. broadinstitute.org NanoSIMS can map the distribution of isotopes within a single cell, providing unprecedented spatial resolution of metabolic activity. This could allow researchers to see exactly where the metabolites of a drug like pioglitazone, traced by this compound, accumulate within a cell.
Integration of Computational and Experimental Approaches for Predictive Deuterated Compound Design and Characterization
The synergy between computational modeling and experimental work is poised to revolutionize the field of deuterated compound science. Predictive modeling can guide the design of new deuterated molecules with desired properties and aid in the interpretation of complex experimental data.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-Methyl-3-pyridinyl)ethanol-d4, and how do isotopic purity and yield vary with reaction conditions?
- Methodology : Deuterated analogs like this compound are typically synthesized via catalytic deuteration of the parent compound or by using deuterated reagents during key steps (e.g., LiAlD4 for alcohol reduction or D₂O exchange). For example, deuterated methanol (CD₃OD) is often employed as a solvent for isotopic labeling .
- Optimization : Reaction parameters (temperature, catalyst loading, and reaction time) significantly affect isotopic purity. For instance, excess D₂O in acidic/basic conditions can improve deuteration efficiency but may require post-synthesis purification via column chromatography or recrystallization to achieve >98% deuterium incorporation .
Q. How can researchers validate the structural integrity and isotopic labeling of this compound?
- Analytical Techniques :
- NMR : ¹H NMR will show suppressed proton signals at the deuterated positions (e.g., -CD₂OH), while ²H NMR confirms deuterium integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak shift (e.g., +4 Da for -d4 labeling) and ensures no residual protiated impurities .
- Isotopic Purity : Quantify deuterium content using isotope ratio mass spectrometry (IRMS) or liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific fragmentation patterns .
Q. What experimental considerations are critical when using this compound in metabolic or pharmacokinetic studies?
- Deuterium Isotope Effects (DIE) : While deuterium substitution reduces metabolic rates (e.g., slower CYP450-mediated oxidation due to C-D bond stability), researchers must account for potential kinetic isotope effects (KIE) in data interpretation. Control experiments with protiated analogs are essential for comparative analysis .
- Solubility and Stability : Methanol-d4 (CD₃OD) is a preferred solvent for NMR studies due to its deuterium lock capability, but aqueous solubility may require co-solvents like DMSO-d6 for biological assays .
Advanced Research Questions
Q. How do reaction mechanisms differ between protiated and deuterated analogs in catalytic systems?
- Case Study : In hydrogen/deuterium exchange reactions, Pt/C or Pd/C catalysts exhibit slower kinetics for C-D bond formation compared to C-H bonds. For example, deuteration of the pyridine ring in this compound may require higher H₂/D₂ pressure or prolonged reaction times to achieve equilibrium .
- Computational Insights : Density Functional Theory (DFT) simulations can model transition states to predict deuteration sites and optimize catalyst selection (e.g., heterogeneous vs. homogeneous catalysts) .
Q. What strategies resolve discrepancies in isotopic labeling efficiency across different batches?
- Troubleshooting : Batch variability often stems from moisture-sensitive intermediates or inconsistent catalyst activation. Implementing strict anhydrous conditions (e.g., Schlenk line techniques) and pre-activating catalysts (e.g., reducing Pd/C under H₂ before deuteration) improves reproducibility .
- Quality Control : Use tandem LC-MS/NMR to track deuterium distribution and identify batch-specific impurities (e.g., residual protiated alcohol) .
Q. How does this compound perform in tracer studies for reaction pathway elucidation?
- Application : In mechanistic studies, deuterium labeling at the ethanol moiety (-CD₂OH) helps trace proton transfer steps during acid/base-catalyzed reactions. For example, monitoring deuterium retention in byproducts via MS/MS can distinguish between concerted vs. stepwise mechanisms .
- Limitations : Deuteration may alter substrate-enzyme binding in biological systems, necessitating complementary techniques like X-ray crystallography or isothermal titration calorimetry (ITC) .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent deuteration level, catalyst lot numbers) to mitigate variability .
- Data Validation : Cross-validate isotopic purity using orthogonal methods (e.g., NMR + MS) to avoid false positives/negatives .
- Ethical Reporting : Disclose deuterium content and synthetic protocols in publications to enable replication, per IUPAC guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
